REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[NH:12][C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.P(Cl)(Cl)([Cl:18])=O>CN(C=O)C>[Cl:18][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]([C:2]([F:15])([F:14])[F:1])[N:12]=1
|
Name
|
|
Quantity
|
12 g
|
Type
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reactant
|
Smiles
|
FC(C1=NC2=CC=CC=C2C(N1)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under nitrogen for 16 h
|
Duration
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16 h
|
Type
|
DISTILLATION
|
Details
|
The excess phosphorous oxychloride was distilled off
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Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 10% solution of sodium bicarbonate, water and brine
|
Type
|
CUSTOM
|
Details
|
The solvent was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel: 60-120 mesh)
|
Type
|
WASH
|
Details
|
eluting with pet ether/ethyl acetate (9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |